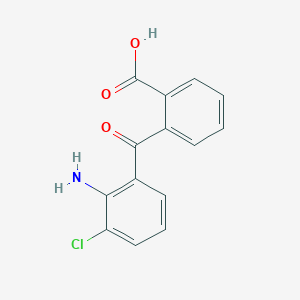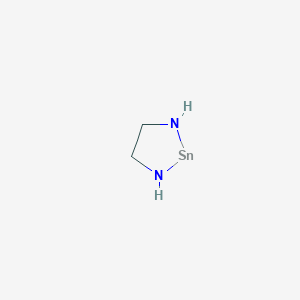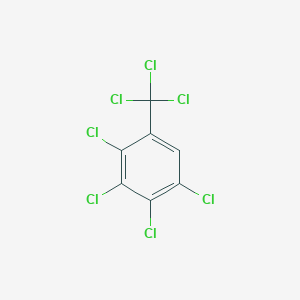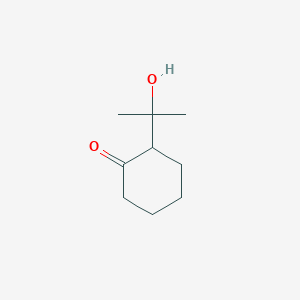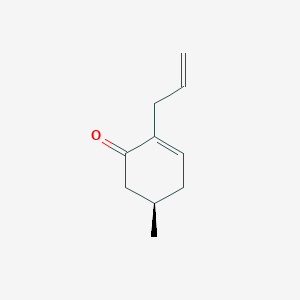
(R)-2-allyl-5-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-allyl-5-methylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes an allyl group and a methyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-allyl-5-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the allylation of 5-methylcyclohex-2-en-1-one using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-allyl-5-methylcyclohex-2-en-1-one may involve more efficient and scalable methods, such as catalytic processes. These methods often utilize transition metal catalysts to facilitate the allylation reaction, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-allyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-allyl-5-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.
Biology
The compound’s reactivity makes it a valuable tool in biological studies, particularly in the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine
In medicine, derivatives of ®-2-allyl-5-methylcyclohex-2-en-1-one are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, making them candidates for pharmaceutical research.
Industry
Industrially, ®-2-allyl-5-methylcyclohex-2-en-1-one is used in the production of specialty chemicals and materials. Its applications range from the manufacture of fragrances to the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-allyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-allylcyclohexanone
- 5-methylcyclohex-2-en-1-one
- 2-allyl-5-methylcyclohexanone
Uniqueness
®-2-allyl-5-methylcyclohex-2-en-1-one is unique due to the presence of both an allyl group and a methyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5R)-5-methyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,6,8H,1,4-5,7H2,2H3/t8-/m1/s1 |
InChI Key |
LTUVMHNABMMFBR-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC=C(C(=O)C1)CC=C |
Canonical SMILES |
CC1CC=C(C(=O)C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
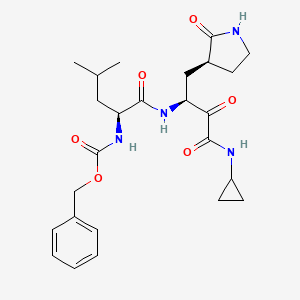
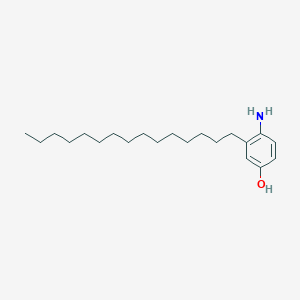


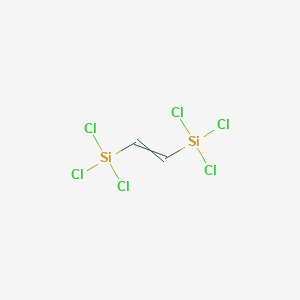
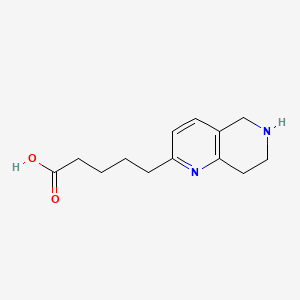
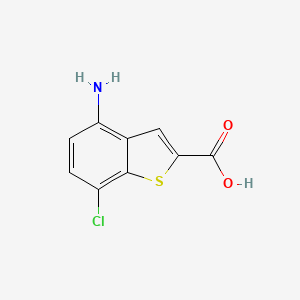
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
